molecular formula C7H12O3 B055288 Methyl 2-(3,3-dimethyloxiran-2-yl)acetate CAS No. 124818-71-9

Methyl 2-(3,3-dimethyloxiran-2-yl)acetate

Cat. No.: B055288
CAS No.: 124818-71-9
M. Wt: 144.17 g/mol
InChI Key: VGHVOVPUGNBRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itrop, also known as Ipratropium Bromide, is a synthetic anticholinergic agent used primarily as a bronchodilator. It is commonly administered through inhalation to manage symptoms of chronic obstructive pulmonary disease (COPD) and asthma. Itrop works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and relief from bronchospasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itrop involves the reaction of tropic acid with isopropyl bromide in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Organic solvents such as dichloromethane or chloroform

    Catalyst/Base: Tertiary amines like triethylamine

Industrial Production Methods

Industrial production of Itrop follows a similar synthetic route but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production

    Purification: Crystallization or recrystallization to obtain high-purity Itrop

    Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing

Chemical Reactions Analysis

Types of Reactions

Itrop undergoes several types of chemical reactions, including:

    Oxidation: Itrop can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert Itrop into its corresponding alcohol derivatives.

    Substitution: Itrop can undergo nucleophilic substitution reactions, particularly at the bromide site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Itrop has a wide range of scientific research applications, including:

Mechanism of Action

Itrop exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This inhibition leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors, with the following pathways involved:

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent with similar bronchodilatory effects but different pharmacokinetics.

    Tiotropium: A long-acting muscarinic antagonist used for COPD management.

    Glycopyrrolate: An anticholinergic agent with applications in respiratory and gastrointestinal disorders.

Uniqueness of Itrop

Properties

CAS No.

124818-71-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-(3,3-dimethyloxiran-2-yl)acetate

InChI

InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3

InChI Key

VGHVOVPUGNBRHK-UHFFFAOYSA-N

SMILES

CC1(C(O1)CC(=O)OC)C

Canonical SMILES

CC1(C(O1)CC(=O)OC)C

Synonyms

Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI)

Origin of Product

United States

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